3-Bromo-4,5-dimethylbenzaldehyde
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Overview
Description
3-Bromo-4,5-dimethylbenzaldehyde: is an organic compound with the molecular formula C9H9BrO and a molecular weight of 213.07 g/mol . It is characterized by a benzene ring substituted with a bromine atom and two methyl groups, along with an aldehyde functional group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-4,5-dimethylbenzaldehyde can be synthesized through several methods. One common approach involves the bromination of 4,5-dimethylbenzaldehyde using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as acetic acid or chloroform and is carried out at a specific temperature to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization or chromatography, ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4,5-dimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products Formed:
Oxidation: 3-Bromo-4,5-dimethylbenzoic acid.
Reduction: 3-Bromo-4,5-dimethylbenzyl alcohol.
Substitution: 3-Methoxy-4,5-dimethylbenzaldehyde (when using sodium methoxide).
Scientific Research Applications
Chemistry: 3-Bromo-4,5-dimethylbenzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions and as a building block for the synthesis of bioactive molecules.
Industry: The compound is employed in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in the manufacture of polymers, resins, and other industrial products .
Mechanism of Action
The mechanism of action of 3-Bromo-4,5-dimethylbenzaldehyde depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction processes.
In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific bioactive derivatives synthesized from this compound .
Comparison with Similar Compounds
- 4-Bromo-3,5-dimethylbenzaldehyde
- 3-Bromo-4,5-dimethylbenzoic acid
- 3-Bromo-4,5-dimethylbenzyl alcohol
Comparison: 3-Bromo-4,5-dimethylbenzaldehyde is unique due to the presence of both bromine and aldehyde functional groups on the benzene ring. This combination allows for diverse chemical transformations and applications. Compared to its analogs, such as 4-Bromo-3,5-dimethylbenzaldehyde, it offers different reactivity patterns and synthetic possibilities .
Properties
IUPAC Name |
3-bromo-4,5-dimethylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-6-3-8(5-11)4-9(10)7(6)2/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUILFTQEIPJCIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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